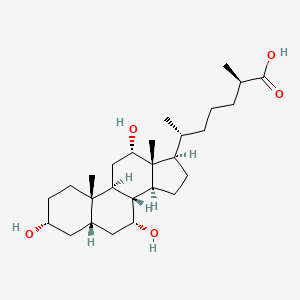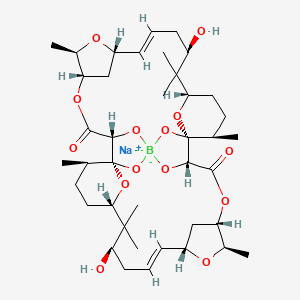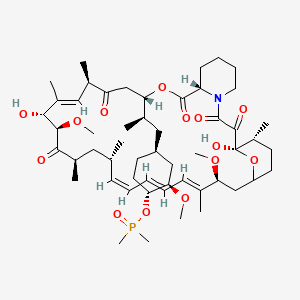
2-Hydroxyphenyl sulfate
Descripción general
Descripción
Pyrocatechol sulfate(1-) is an organosulfonate oxoanion that is the conjugate base of pyrocatechol sulfate, obtained by deprotonation of the sulfo group; major species at pH 7.3. It has a role as a xenobiotic. It is a conjugate base of a pyrocatechol sulfate.
Aplicaciones Científicas De Investigación
1. Metabolite Analysis in Drug Metabolism Acetaminophen (Paracetamol) metabolism studies have revealed that 2-hydroxyphenyl sulfate is a significant metabolite formed during the process. Advanced techniques like high-resolution liquid chromatography have been employed to identify and quantify this metabolite among others, indicating its relevance in understanding the metabolic pathways of commonly used drugs (Mrochek et al., 1974).
2. Identification as a Biomarker Research in sports drug testing has identified 2-hydroxyphenyl sulfate as a metabolite of 2-phenylethylamine (PEA). This finding is significant for distinguishing between the natural presence of PEA and its illicit administration, indicating the metabolite's role as a potential biomarker in anti-doping efforts (Krombholz et al., 2021).
3. Contribution to Environmental Studies In environmental science, the analysis of sulfate metabolites like PCB sulfates, to which 2-hydroxyphenyl sulfate is related, provides insights into the exposure and impact of environmental contaminants in urban and rural communities. This research is pivotal for understanding human exposure to environmental pollutants and their potential health implications (Zhang et al., 2022).
4. Role in Understanding Disease Mechanisms Studies on xenobiotic metabolism, particularly in conditions like Parkinson's Disease, have highlighted the importance of metabolites like 2-hydroxyphenyl sulfate. Such research points towards a potential deficiency in detoxication pathways involving sulfur metabolism, contributing to our understanding of disease pathology and the role of metabolic processes (Steventon et al., 1989).
5. Insights into Hormonal Homeostasis Research on commonly used medications such as Acetaminophen has shown that its usage can lead to the depletion of sulfated sex hormones, implicating 2-hydroxyphenyl sulfate and related metabolites in the process. These findings are critical for understanding drug mechanisms and their impact on hormonal balances within the body (Cohen et al., 2018).
Propiedades
IUPAC Name |
(2-hydroxyphenyl) sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H,8,9,10)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPWKJZDOCIALD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5O5S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



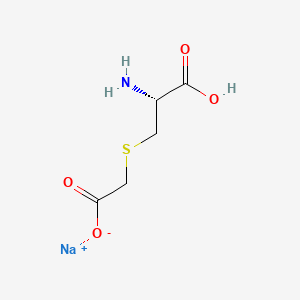
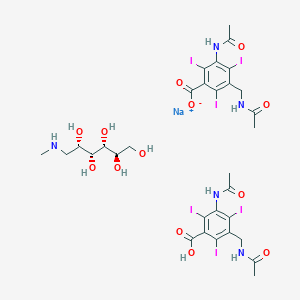

![(4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261128.png)


![(2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1261132.png)


![2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261139.png)
